REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([O:16]C)=O)[CH:7]=[C:8]([CH:13]=1)[C:9]([O:11]C)=O)([O-:3])=[O:2].[NH2:18][CH2:19][CH:20]([OH:23])[CH2:21][OH:22]>CO>[N+:1]([C:4]1[CH:13]=[C:8]([C:9]([NH:18][CH2:19][CH:20]([OH:23])[CH2:21][OH:22])=[O:11])[CH:7]=[C:6]([CH:5]=1)[C:14]([NH:18][CH2:19][CH:20]([OH:23])[CH2:21][OH:22])=[O:16])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)NCC(CO)O)C1)C(=O)NCC(CO)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |